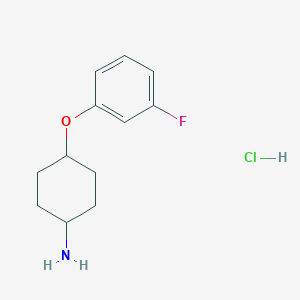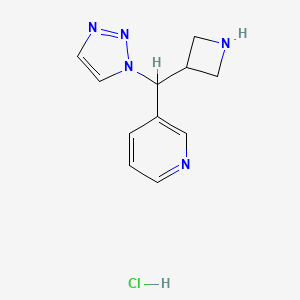
Chloro(pentamethylcyclopentadienyl)(cyclooctadien)ruthenium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is a useful research compound. Its molecular formula is C18H28ClRu and its molecular weight is 380.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Katalyse in der Click-Chemie
Es dient als Katalysator in Click-Chemie-Reaktionen, insbesondere bei der Cycloaddition von Aziden mit Acetylenen unter Bildung von 1,5-disubstituierten Triazolen. Diese Regioselektivität steht im Gegensatz zur 1,4-Regiochemie, die üblicherweise bei Kupferkatalyse beobachtet wird, und ermöglicht die Verwendung von internen Acetylenen.
Dies sind nur einige Beispiele für die wissenschaftlichen Forschungsanwendungen von Chloro(pentamethylcyclopentadienyl)(cyclooctadien)ruthenium(II). Jede Anwendung repräsentiert ein einzigartiges Gebiet, in dem diese Verbindung aufgrund ihrer katalytischen Eigenschaften eine entscheidende Rolle spielt . Wenn Sie detailliertere Informationen oder zusätzliche Anwendungen benötigen, lassen Sie es mich bitte wissen!
Wirkmechanismus
Target of Action
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is a homogeneous catalyst that primarily targets the formation of carbon-carbon and carbon-heteroatom bonds . It plays a crucial role in facilitating various chemical reactions, particularly those involving alkynylboronates, propargyl alcohols, and terminal alkynes .
Mode of Action
The compound interacts with its targets by catalyzing the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes . This interaction leads to the formation of arylboronate . The arylboronate then undergoes palladium(II)-catalyzed carbonylation .
Biochemical Pathways
The biochemical pathways affected by Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) primarily involve the formation of carbon-carbon and carbon-heteroatom bonds . The compound catalyzes the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to form arylboronate . This arylboronate then undergoes palladium(II)-catalyzed carbonylation, leading to the formation of highly substituted phthalides .
Result of Action
The molecular and cellular effects of Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)'s action primarily involve the formation of carbon-carbon and carbon-heteroatom bonds . This leads to the creation of new compounds, such as highly substituted phthalides , which can have various applications in chemical synthesis.
Action Environment
The action, efficacy, and stability of Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) can be influenced by various environmental factors. For instance, the compound is stable at room temperature but may decompose when heated . It is soluble in organic solvents like dichloromethane and ether, but only slightly soluble in water . These properties can affect the compound’s performance as a catalyst in different reaction environments.
Eigenschaften
CAS-Nummer |
92390-26-6 |
|---|---|
Molekularformel |
C18H28ClRu |
Molekulargewicht |
380.9 g/mol |
IUPAC-Name |
chlororuthenium;(5Z)-cycloocta-1,5-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H16.C8H12.ClH.Ru/c1-7-6-10(4,5)9(3)8(7)2;1-2-4-6-8-7-5-3-1;;/h6H,1-5H3;1-2,7-8H,3-6H2;1H;/q;;;+1/p-1/b;2-1-,8-7?;; |
InChI-Schlüssel |
JBVMVFXUVNUNNG-ZNZJSHLGSA-M |
SMILES |
CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.Cl[Ru] |
Isomerische SMILES |
CC1=CC(C(=C1C)C)(C)C.C1C/C=C\CCC=C1.Cl[Ru] |
Kanonische SMILES |
CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.Cl[Ru] |
Herkunft des Produkts |
United States |
Q1: What makes chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) a suitable catalyst for this specific [2+2+2] cycloaddition reaction?
A1: While the paper doesn't delve into the specific mechanistic advantages of chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II), it highlights its superior performance compared to other transition metal-based catalysts for this reaction []. This suggests that the steric and electronic properties conferred by the pentamethylcyclopentadienyl and cyclooctadiene ligands likely contribute to favorable interactions with the substrates (diynes and N-cyanoindoles), facilitating the formation of the desired 1-(2-pyridyl)indole products. Further research into the reaction mechanism and comparative studies with other catalysts would be needed to provide a more definitive answer.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1489910.png)
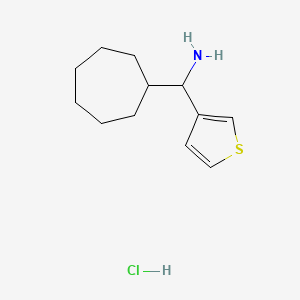
![1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1489914.png)

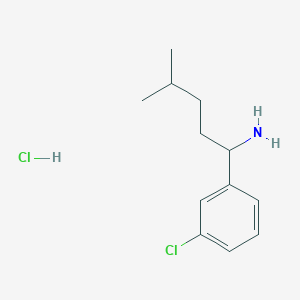
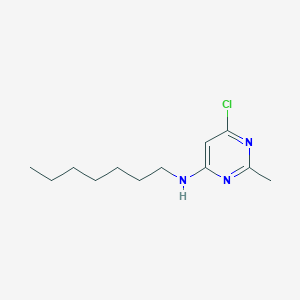
![N-methyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)ethan-1-amine hydrochloride](/img/structure/B1489920.png)

![4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489923.png)

